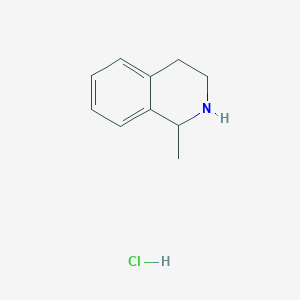

1-methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N.ClH/c1-8-10-5-3-2-4-9(10)6-7-11-8;/h2-5,8,11H,6-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFEGVJOLMOPMHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC=CC=C2CCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80431035 | |

| Record name | 1-methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111635-08-6 | |

| Record name | 1-methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride basic properties

An In-Depth Technical Guide to 1-methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride: Core Properties and Scientific Insights

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (1MeTIQ HCl), a compound of significant interest in neuropharmacology and medicinal chemistry. We will delve into its fundamental chemical and physical properties, explore established synthesis methodologies, and critically examine its biological and pharmacological profile. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this intriguing molecule.

Introduction

1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) is an endogenous amine found in the mammalian brain and various food products.[1][2] Its hydrochloride salt is the form commonly used in research due to its stability and solubility. 1MeTIQ has garnered considerable attention for its potential neuroprotective, antidepressant, and anti-parkinsonian properties.[3][4][5] This guide aims to consolidate the current scientific knowledge on 1MeTIQ HCl, providing a foundation for further investigation and application.

Chemical and Physical Properties

This compound is the salt formed from the parent compound, 1-methyl-1,2,3,4-tetrahydroisoquinoline, and hydrochloric acid.[6] The core structure consists of a tetrahydroisoquinoline moiety with a methyl group at the 1-position.

Below is a summary of its key chemical and physical properties:

| Property | Value | Source(s) |

| IUPAC Name | 1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | [6] |

| CAS Number | 111635-08-6 | [6] |

| Molecular Formula | C₁₀H₁₄ClN | [6][7] |

| Molecular Weight | 183.68 g/mol | [6] |

| Appearance | Colorless to light yellow to light pink oil (for the free base) | [3] |

| Solubility | Slightly soluble in water | [4][5] |

| Storage Temperature | 2-8°C | [3] |

Synthesis Methodologies

The synthesis of the 1,2,3,4-tetrahydroisoquinoline scaffold is a well-established area of organic chemistry. The most common and versatile methods for preparing 1-substituted tetrahydroisoquinolines like 1MeTIQ include the Pictet-Spengler condensation and the Bischler-Napieralski reaction followed by reduction.

Pictet-Spengler Condensation

The Pictet-Spengler reaction is a cornerstone in the synthesis of isoquinoline alkaloids and their analogs.[8] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.

Diagram: Pictet-Spengler Synthesis of 1-methyl-1,2,3,4-tetrahydroisoquinoline

Caption: Generalized workflow of the Pictet-Spengler reaction for 1MeTIQ synthesis.

Experimental Protocol: A Generalized Pictet-Spengler Synthesis

This protocol is a representative example and may require optimization based on specific laboratory conditions and desired scale.

-

Schiff Base Formation:

-

Dissolve 2-phenylethylamine in a suitable solvent (e.g., toluene or methanol).

-

Add acetaldehyde dropwise to the solution at room temperature.

-

Stir the reaction mixture for a predetermined time (e.g., 1-2 hours) to allow for the formation of the corresponding Schiff base.

-

-

Cyclization:

-

To the solution containing the Schiff base, add a protic or Lewis acid catalyst (e.g., hydrochloric acid, trifluoroacetic acid, or BF₃·OEt₂).[8]

-

Heat the reaction mixture to a specified temperature (e.g., reflux) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure 1-methyl-1,2,3,4-tetrahydroisoquinoline.

-

-

Hydrochloride Salt Formation:

-

Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or isopropanol).

-

Add a solution of hydrochloric acid in the same solvent dropwise until precipitation is complete.

-

Filter the resulting solid, wash with cold solvent, and dry under vacuum to yield this compound.

-

Bischler-Napieralski Reaction

An alternative route involves the Bischler-Napieralski reaction, where an N-acyl-β-arylethylamine is cyclized using a dehydrating agent to form a 3,4-dihydroisoquinoline, which is then reduced to the tetrahydroisoquinoline.[8]

Biological and Pharmacological Profile

1MeTIQ exhibits a wide range of biological activities, with a primary focus on its effects within the central nervous system.

Neuroprotective and Anti-Parkinsonian Effects

1MeTIQ has demonstrated neuroprotective properties in various experimental models.[1][3] It has been shown to protect against the neurotoxicity induced by compounds like rotenone and MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which are used to model Parkinson's disease in animals.[1][3] The proposed mechanisms for this neuroprotection are multifaceted and include:

-

Inhibition of Monoamine Oxidase (MAO): 1MeTIQ is a reversible, short-acting, and moderate inhibitor of both MAO-A and MAO-B.[3][4][5] By inhibiting MAO, 1MeTIQ can increase the levels of monoamine neurotransmitters (dopamine, norepinephrine, and serotonin) and reduce the formation of reactive oxygen species (ROS) that contribute to neuronal damage.

-

Antioxidant Properties: 1MeTIQ may also act as a free radical scavenger, further contributing to its neuroprotective effects.[1][9]

Antidepressant-like Activity

Systemic administration of 1MeTIQ in animal models has produced antidepressant-like effects comparable to the tricyclic antidepressant imipramine.[3][4][5] This activity is likely linked to its ability to inhibit MAO, thereby increasing synaptic concentrations of key neurotransmitters implicated in mood regulation.

Interaction with Dopaminergic Systems

The parent compound, 1-methyl-1,2,3,4-tetrahydroisoquinoline, is classified as a dopamine antagonist, meaning it binds to but does not activate dopamine receptors, thereby blocking the actions of dopamine.[10] This interaction with the dopaminergic system is a key aspect of its pharmacological profile and is relevant to its potential therapeutic applications in conditions involving dopamine dysregulation.

Diagram: Proposed Mechanisms of 1MeTIQ's Neuroprotective Action

Caption: A simplified diagram illustrating the key proposed mechanisms of 1MeTIQ's neuroprotective and antidepressant effects.

Analytical Methods

The detection and quantification of 1MeTIQ in biological samples are crucial for pharmacokinetic and metabolic studies. A specific and sensitive method utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been developed for the analysis of 1MeTIQ and its parent compound, 1,2,3,4-tetrahydroisoquinoline (TIQ).[2]

Key Features of the LC-MS/MS Method: [2]

-

Sample Preparation: Involves a combination of solvent and solid-phase extraction (SPE).

-

Chromatography: Reversed-phase chromatography is employed for separation.

-

Detection: Tandem mass spectrometry in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity.

-

Internal Standard: A deuterated internal standard (1-MeTIQ-d4) is used for accurate quantification.

-

Limits of Detection: The method achieves low limits of detection, in the range of 0.01 ng/mL for 1-MeTIQ.

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling this compound.

GHS Hazard Classification: [6][10]

-

Acute Toxicity, Oral (Warning): May be harmful if swallowed.

-

Acute Toxicity, Inhalation (Warning): May be harmful if inhaled.

-

Skin Corrosion/Irritation (Warning): Causes skin irritation.

-

Serious Eye Damage/Eye Irritation (Warning): Causes serious eye irritation.

-

Specific target organ toxicity, single exposure (Warning): May cause respiratory irritation.

Recommended Safety Precautions: [11][12]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Use in a well-ventilated area or under a fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store locked up.

First Aid Measures: [11]

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

References

- 1. 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jsbms.jp [jsbms.jp]

- 3. 1-Methyl-1,2,3,4-tetrahydroisoquinoline = 97 GC 4965-09-7 [sigmaaldrich.com]

- 4. 1-Methyl-1,2,3,4-tetrahydroisoquinoline, 95% | Fisher Scientific [fishersci.ca]

- 5. 1-methyl-1,2,3,4-tetrahydroisoquinoline | 4965-09-7 [chemicalbook.com]

- 6. This compound | C10H14ClN | CID 9812950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. 1-Methyl-1,2,3,4-tetrahydroisoquinoline | C10H13N | CID 92214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.fi [fishersci.fi]

- 12. fishersci.com [fishersci.com]

what is the mechanism of action of 1-methyl-1,2,3,4-tetrahydroisoquinoline.

An In-Depth Technical Guide to the Mechanism of Action of 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ)

Authored by: A Senior Application Scientist

Abstract

1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) is an endogenous amine found in the mammalian brain that has garnered significant interest for its neuroprotective properties.[1][2][3][4][5] This technical guide provides a comprehensive overview of the multifaceted mechanism of action of 1MeTIQ, intended for researchers, scientists, and professionals in drug development. We will delve into its key molecular interactions, including its role as a monoamine oxidase (MAO) inhibitor, its antioxidant and free radical scavenging capabilities, and its modulation of the glutamatergic system. This guide will also explore the stereoselectivity of its actions and its potential as a therapeutic agent in neurodegenerative diseases and other central nervous system disorders.

Introduction: The Endogenous Neuroprotectant 1MeTIQ

1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) belongs to the tetrahydroisoquinoline family of compounds, which are naturally present in the plant and animal kingdoms.[1][3] Unlike some of its neurotoxic counterparts, 1MeTIQ has demonstrated significant neuroprotective effects in various experimental models.[1][2][3][4][5] Notably, reduced levels of 1MeTIQ have been observed in the brains of Parkinson's disease patients, suggesting a potential role in the pathogenesis of this neurodegenerative disorder.[1][6] This guide will elucidate the complex and interconnected mechanisms that underpin the neuroprotective profile of 1MeTIQ.

The Multifaceted Mechanism of Action of 1MeTIQ

The neuroprotective effects of 1MeTIQ are not attributed to a single mode of action but rather to a synergistic interplay of multiple mechanisms. These include the inhibition of monoamine oxidase, direct and indirect antioxidant activities, and antagonism of glutamate-induced excitotoxicity.

Inhibition of Monoamine Oxidase (MAO)

A primary and well-documented mechanism of 1MeTIQ is its reversible inhibition of both monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B).[1][7][8][9][10][11]

-

Impact on Neurotransmitter Metabolism: By inhibiting MAO, 1MeTIQ reduces the oxidative deamination of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine.[1][7][8] This leads to an increase in the synaptic availability of these neurotransmitters, which may contribute to its observed antidepressant-like effects.[7][8]

-

Reduction of Oxidative Stress: The catabolism of dopamine by MAO is a significant source of reactive oxygen species (ROS), including hydrogen peroxide (H₂O₂), which can lead to the formation of highly toxic hydroxyl radicals via the Fenton reaction.[1][12] By inhibiting MAO, 1MeTIQ effectively curtails this major source of oxidative stress in dopaminergic neurons, a key factor in the pathology of Parkinson's disease.[1][12]

-

Shifting Dopamine Catabolism: Inhibition of the MAO-dependent pathway by 1MeTIQ shifts dopamine metabolism towards the catechol-O-methyltransferase (COMT)-dependent pathway.[1][11] This alternative metabolic route is considered less toxic and further contributes to the neuroprotective effect.

Experimental Protocol: MAO Inhibition Assay

A common method to determine the MAO inhibitory activity of 1MeTIQ is a fluorometric assay using a commercially available kit.

Methodology:

-

Prepare Reagents: Reconstitute recombinant human MAO-A or MAO-B enzyme, the substrate (e.g., kynuramine or a luminogenic substrate), and 1MeTIQ at various concentrations.

-

Incubation: In a 96-well microplate, incubate the MAO enzyme with varying concentrations of 1MeTIQ for a predetermined time at 37°C.

-

Initiate Reaction: Add the substrate to initiate the enzymatic reaction.

-

Detection: After a further incubation period, stop the reaction and measure the fluorescence or luminescence using a plate reader. The signal is proportional to the amount of product formed.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of 1MeTIQ and determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).

Antioxidant and Free Radical Scavenging Properties

Beyond its indirect antioxidant effect through MAO inhibition, 1MeTIQ possesses intrinsic antioxidant properties.[1][3]

-

Direct Scavenging of Free Radicals: Studies have shown that 1MeTIQ can directly scavenge free radicals, including the highly reactive hydroxyl radical (•OH).[1][13] This direct scavenging activity provides an immediate line of defense against oxidative damage to cellular components such as lipids, proteins, and DNA.

-

Inhibition of ROS Formation: 1MeTIQ has been demonstrated to reduce the levels of reactive oxygen species (ROS) in neuronal cultures, protecting them from oxidative stress-induced damage.[14] This effect is crucial in conditions like Alzheimer's disease where oxidative stress is a key pathological feature.[14]

Diagram: Dual Antioxidant Mechanism of 1MeTIQ

Caption: Dual antioxidant action of 1MeTIQ.

Antagonism of the Glutamatergic System

Excessive activation of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, leads to excitotoxicity, a key process in neuronal death in various neurological disorders. 1MeTIQ has been shown to counteract this excitotoxicity.

-

NMDA Receptor Antagonism: 1MeTIQ acts as a low-affinity antagonist of the NMDA receptor.[1][13][14] It has been shown to prevent glutamate-induced cell death and inhibit the influx of Ca²⁺ through NMDA receptor channels.[13] This action is crucial for its neuroprotective effects in conditions associated with excessive glutamate release, such as stroke and traumatic brain injury.

-

Prevention of Excitatory Amino Acid Release: In vivo microdialysis studies have demonstrated that 1MeTIQ can prevent the kainate-induced release of excitatory amino acids in the brain.[13] This further contributes to its ability to dampen excessive glutamatergic neurotransmission.

Diagram: 1MeTIQ's Role in Preventing Excitotoxicity

Sources

- 1. jneuropsychiatry.org [jneuropsychiatry.org]

- 2. Neuroprotective effect of 1-methyl-1,2,3,4-tetrahydroisoquinoline on cultured rat mesencephalic neurons in the presence or absence of various neurotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action: new vistas of therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

- 7. 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous Neuroprotectant and MAO inhibitor with antidepressant-like properties in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an Endogenous Neuroprotectant and MAO Inhibitor with Antidepressant-Like Properties in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1-Methyl-1,2,3,4-tetrahydroisoquinoline = 97 GC 4965-09-7 [sigmaaldrich.com]

- 10. 1MeTIQ and olanzapine, despite their neurochemical impact, did not ameliorate performance in fear conditioning and social interaction tests in an MK-801 rat model of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. d-nb.info [d-nb.info]

- 12. jneuropsychiatry.org [jneuropsychiatry.org]

- 13. The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 1MeTIQ provides protection against Aβ-induced reduction of surface expression of synaptic proteins and inhibits H₂O₂-induced oxidative stress in primary hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

The Endogenous Enigma: A Technical Guide to 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ), an endogenous amine with a significant and multifaceted role in mammalian neurophysiology. From its discovery and biosynthesis to its complex pharmacology and therapeutic potential, this document synthesizes current knowledge to offer a detailed resource for researchers and drug development professionals. We will explore the intricate mechanisms underlying its neuroprotective, anti-addictive, and antidepressant-like properties, supported by in-depth analysis of preclinical data. Furthermore, this guide will detail the analytical methodologies for the detection and quantification of 1-MeTIQ, providing a foundation for future research and clinical investigation.

Discovery and Endogenous Presence: Unveiling a Native Neuromodulator

The story of 1-MeTIQ begins with the broader exploration of tetrahydroisoquinolines (TIQs), a family of compounds found in both plants and animals.[1] While some TIQs were identified as potential neurotoxins, 1-MeTIQ emerged as a compound with a contrasting, beneficial profile.[2] It was first identified as an endogenous substance in the mammalian brain, distinguishing it as a key player in native neurochemistry.[3]

Subsequent research has confirmed the presence of 1-MeTIQ in various brain regions, and it has also been detected in certain foods with high concentrations of 2-phenylethylamine.[4] This dual origin, from both endogenous synthesis and dietary sources, adds a layer of complexity to understanding its physiological concentrations and effects. The ability of 1-MeTIQ to cross the blood-brain barrier further underscores its potential to influence central nervous system (CNS) function.[4]

Biosynthesis: A Neuronal Symphony of Enzymes and Precursors

The endogenous production of 1-MeTIQ is an enzymatic process that primarily occurs within the brain.[5] The biosynthesis is a fascinating example of the brain's ability to create complex signaling molecules from simpler precursors.

Key Biosynthetic Steps:

-

Precursor Availability: The synthesis begins with 2-phenylethylamine (PEA), a trace amine with its own neuromodulatory functions, and pyruvate, a key intermediate in cellular metabolism.[5]

-

Enzymatic Condensation: A specific enzyme, yet to be fully characterized, facilitates the condensation of PEA and pyruvate to form the 1-MeTIQ scaffold.[5] This reaction is a variation of the Pictet-Spengler reaction, a fundamental process in the formation of many alkaloids.[3][6]

Interestingly, the biosynthesis of 1-MeTIQ can be inhibited by certain parkinsonism-inducing compounds, such as 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and its toxic metabolite MPP+.[5] This finding suggests a potential link between the disruption of 1-MeTIQ production and the pathogenesis of Parkinson's disease.

Caption: Biosynthesis of 1-MeTIQ and its inhibition.

The Multifaceted Endogenous Role of 1-MeTIQ: A Guardian of Neuronal Integrity

The physiological significance of 1-MeTIQ lies in its diverse and potent neuropharmacological activities. It acts as a neuromodulator with a complex mechanism of action, influencing multiple neurotransmitter systems and cellular pathways.

Neuroprotection: A Shield Against Neurodegeneration

One of the most extensively studied and promising roles of 1-MeTIQ is its neuroprotective capacity.[2][7] It has demonstrated a remarkable ability to shield neurons from various insults, particularly in the context of neurodegenerative diseases like Parkinson's.

Mechanisms of Neuroprotection:

-

Monoamine Oxidase (MAO) Inhibition: 1-MeTIQ is a reversible inhibitor of both MAO-A and MAO-B.[2][8] By inhibiting these enzymes, it reduces the oxidative deamination of monoamine neurotransmitters like dopamine, thereby decreasing the production of reactive oxygen species (ROS) and oxidative stress.[1][2] This is a crucial mechanism, as oxidative stress is a key contributor to neuronal damage in neurodegenerative disorders.[8]

-

Free Radical Scavenging: Beyond its effects on MAO, 1-MeTIQ possesses intrinsic antioxidant properties, allowing it to directly scavenge free radicals.[1][7] This dual action of preventing ROS formation and neutralizing existing free radicals makes it a potent neuroprotectant.

-

Antagonism of Glutamatergic Excitotoxicity: 1-MeTIQ has been shown to have an affinity for the NMDA receptor, acting as an antagonist.[1] This action helps to prevent glutamate-induced excitotoxicity, a process where excessive stimulation of glutamate receptors leads to neuronal cell death.[1]

-

Mitochondrial Protection: Evidence suggests that 1-MeTIQ can protect mitochondria, the powerhouses of the cell, from the damaging effects of neurotoxins. It has been shown to prevent the inhibition of complex I of the mitochondrial respiratory chain caused by MPP+.[9]

These neuroprotective effects have been demonstrated in various animal models of Parkinson's disease, where 1-MeTIQ has been shown to counteract the neurotoxic effects of compounds like MPTP, 6-hydroxydopamine (6-OHDA), and 1-benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ).[2][7][10]

Caption: Neuroprotective mechanisms of 1-MeTIQ.

Antidepressant-like and Anti-addictive Properties

Beyond its neuroprotective role, 1-MeTIQ exhibits significant antidepressant-like and anti-addictive properties.[1] These effects are likely mediated by its influence on monoaminergic neurotransmission.

-

Antidepressant Effects: By inhibiting MAO, 1-MeTIQ increases the synaptic availability of serotonin, norepinephrine, and dopamine, neurotransmitters that are critically involved in mood regulation.[8][11] This mechanism is shared by a class of antidepressant drugs known as MAOIs.[12]

-

Anti-addictive Potential: Preclinical studies have shown that 1-MeTIQ can reduce the rewarding effects of drugs of abuse, such as morphine and alcohol.[1] This suggests its potential as a therapeutic agent for substance use disorders. The exact mechanisms are still under investigation but are thought to involve its modulation of the dopaminergic and glutamatergic systems.[1]

Stereoselectivity of Action

1-MeTIQ possesses a chiral center at the 1-position, meaning it exists as two stereoisomers: (R)-1-MeTIQ and (S)-1-MeTIQ. Research has shown that the biological activity of 1-MeTIQ can be stereoselective. For instance, (R)-1-MeTIQ has been found to be more potent in protecting against TIQ-induced parkinsonism in animal models compared to the (S)-enantiomer.[13][14] This stereoselectivity is crucial for drug development, as it may be possible to develop more potent and specific therapeutic agents by isolating and utilizing the more active enantiomer.

Analytical Methodologies for 1-MeTIQ Detection and Quantification

The accurate and sensitive measurement of 1-MeTIQ in biological matrices is essential for both research and potential clinical applications. Several analytical techniques have been developed for this purpose.

| Analytical Technique | Principle | Sample Preparation | Detection Limit | Reference |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | Derivatization is often required. | Low ng/mL range | [4] |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation by liquid chromatography followed by highly specific mass detection. | Solvent and solid-phase extraction. | 0.01 ng/mL for 1-MeTIQ | [15][16] |

| Radioimmunoassay (RIA) | Competitive binding of a radiolabeled antigen and an unlabeled antigen to a limited amount of antibody. | Specific antibody production is required. | 0.5 to 100 pmol | [17] |

Detailed Protocol: LC-MS/MS for 1-MeTIQ Quantification in Brain Tissue

This protocol provides a general framework for the quantification of 1-MeTIQ in rodent brain tissue using LC-MS/MS, a highly sensitive and specific method.

I. Materials and Reagents:

-

1-MeTIQ reference standard

-

Deuterated 1-MeTIQ internal standard (e.g., 1-MeTIQ-d4)

-

HPLC-grade methanol, acetonitrile, and water

-

Ammonium formate

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Brain tissue homogenizer

-

Centrifuge

-

LC-MS/MS system

II. Sample Preparation:

-

Homogenization: Accurately weigh frozen brain tissue and homogenize in an appropriate buffer (e.g., 0.1 M perchloric acid) on ice.

-

Internal Standard Spiking: Add a known amount of the deuterated internal standard to each homogenate.

-

Protein Precipitation: Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile) and centrifuge to pellet the proteins.

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge with methanol followed by water.

-

Load the supernatant from the protein precipitation step onto the cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute 1-MeTIQ and the internal standard with an appropriate solvent (e.g., methanol).

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

III. LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Column: Reversed-phase C18 column (e.g., 150 x 2.0 mm, 5 µm).

-

Mobile Phase: A gradient of methanol and water with a modifier like ammonium formate.

-

Flow Rate: 0.2 mL/min.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for 1-MeTIQ and its internal standard (e.g., for 1-MeTIQ: m/z 148.1 → 133.1).

-

IV. Data Analysis:

-

Construct a calibration curve using known concentrations of the 1-MeTIQ reference standard.

-

Quantify the amount of 1-MeTIQ in the brain tissue samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Therapeutic Potential and Future Directions

The unique pharmacological profile of 1-MeTIQ makes it a compelling candidate for therapeutic development in several areas of unmet medical need.

-

Neurodegenerative Diseases: Its potent neuroprotective effects, particularly in models of Parkinson's disease, suggest its potential as a disease-modifying therapy.[2][18] Further research is warranted to explore its efficacy in other neurodegenerative conditions like Alzheimer's disease and amyotrophic lateral sclerosis (ALS).

-

Depression and Anxiety Disorders: As a reversible MAO inhibitor, 1-MeTIQ could offer a safer alternative to traditional irreversible MAOIs for the treatment of depression and anxiety.[8][11]

-

Substance Use Disorders: Its ability to modulate the brain's reward pathways suggests its potential as a novel treatment for addiction.[1]

Future research should focus on several key areas:

-

Clinical Trials: Well-designed clinical trials are needed to evaluate the safety and efficacy of 1-MeTIQ in human populations for various neurological and psychiatric disorders.

-

Pharmacokinetic and Pharmacodynamic Studies: A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) of 1-MeTIQ is crucial for optimizing dosing and delivery.

-

Development of Analogs: The synthesis and evaluation of novel 1-MeTIQ analogs with improved potency, selectivity, and pharmacokinetic properties could lead to the development of next-generation therapeutics.[19]

Conclusion

1-Methyl-1,2,3,4-tetrahydroisoquinoline is a remarkable endogenous molecule that has transitioned from a chemical curiosity to a promising therapeutic lead. Its multifaceted roles as a neuroprotectant, antidepressant, and anti-addictive agent, coupled with a well-defined mechanism of action, position it at the forefront of neuropharmacological research. This technical guide has provided a comprehensive overview of the discovery, biosynthesis, endogenous functions, and analytical methodologies related to 1-MeTIQ. It is our hope that this resource will serve as a valuable tool for researchers and drug development professionals as they continue to unravel the therapeutic potential of this enigmatic endogenous amine.

References

-

Antkiewicz-Michaluk, L., Wąsik, A., & Romańska, I. (2014). 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action: new vistas of therapeutic application. Neurotoxicity research, 25(1), 1-12. [Link]

-

Wąsik, A., & Antkiewicz-Michaluk, L. (2017). 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous neuroprotectant and MAO inhibitor with antidepressant-like properties in the rat. Pharmacological reports, 69(5), 977-985. [Link]

-

Yamakawa, T., & Ohta, S. (1999). Biosynthesis of a parkinsonism-preventing substance, 1-methyl-1,2,3,4-tetrahydroisoquinoline, is inhibited by parkinsonism-inducing compounds in rat brain mitochondrial fraction. Neuroscience letters, 259(3), 157-160. [Link]

-

Antkiewicz-Michaluk, L., Wąsik, A., Romanska, I., & Michaluk, J. (2015). Neuroprotective Effect of the Endogenous Amine 1MeTIQ in an Animal Model of Parkinson's Disease. Neurotoxicity research, 28(2), 164-173. [Link]

-

Antkiewicz-Michaluk, L., Wąsik, A., & Romańska, I. (2014). 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action: new vistas of therapeutic application. Neurotoxicity research, 25(1), 1-12. [Link]

-

Okuda, K., Kotake, Y., & Ohta, S. (2006). Preventative effects of 1-methyl-1,2,3,4-tetrahydroisoquinoline derivatives (N-functional group loading) on MPTP-induced parkinsonism in mice. Biological & pharmaceutical bulletin, 29(7), 1401-1403. [Link]

-

Okuda, K., Kotake, Y., & Ohta, S. (2022). Preventative effects of 1-methyl-1,2,3,4-tetrahydroisoquinoline derivatives (N-functional group loading) on MPTP-induced parkinsonism in mice. Canadian Journal of Physiology and Pharmacology, 100(7), 594-611. [Link]

-

Kotake, Y., Tasaki, Y., Ohta, S., & Hirobe, M. (2001). Stereoselective effect of (R)- and (S)-1-methyl-1,2,3,4-tetrahydroisoquinolines on a mouse model of Parkinson's disease. Neuropharmacology, 41(6), 736-744. [Link]

-

Okuda, K., Kotake, Y., & Ohta, S. (2003). Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds. Bioorganic & medicinal chemistry letters, 13(17), 2853-2855. [Link]

-

Makino, Y., Ohta, S., Tachikawa, O., & Hirobe, M. (1988). Presence of Tetrahydroisoquinoline and 1-methyl-tetrahydro-isoquinoline in Foods: Compounds Related to Parkinson's Disease. Life sciences, 43(4), 373-378. [Link]

-

Antkiewicz-Michaluk, L., Wąsik, A., Romanska, I., & Michaluk, J. (2015). Neuroprotective Effect of the Endogenous Amine 1MeTIQ in an Animal Model of Parkinson's Disease. Neurotoxicity research, 28(2), 164-173. [Link]

-

Yamakawa, T., & Ohta, S. (1998). Determination method of 1-methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous parkinsonism-preventing substance, by radioimmunoassay. Biological & pharmaceutical bulletin, 21(10), 1083-1087. [Link]

-

Igarashi, K., Kasuya, F., Fukui, M., & Usuki, S. (2023). Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) in biological samples using liquid chromatography-tandem mass spectrometry. Medical Mass Spectrometry, 7(1), 80-86. [Link]

-

Antkiewicz-Michaluk, L., Wąsik, A., & Romańska, I. (2014). 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action: new vistas of therapeutic application. Neurotoxicity research, 25(1), 1-12. [Link]

-

Wasik, A., Romanska, I., & Antkiewicz-Michaluk, L. (2016). Neuroprotection effect of an endogenous amine, 1MeTIQ against disturbances in dopamine release induced by the neurotoxin, 6-OHDA: In vivo microdialysis study. Movement Disorders, 31. [Link]

-

Kotake, Y., Tasaki, Y., Ohta, S., & Hirobe, M. (2001). Stereoselective effect of (R)- and (S)-1-methyl-1,2,3,4-tetrahydroisoquinolines on a mouse model of Parkinson's disease. Neuropharmacology, 41(6), 736-744. [Link]

-

Wąsik, A., Romańska, I., & Antkiewicz-Michaluk, L. (2023). Effects of 1-methyl-1, 2, 3, 4-tetrahydroisoquinoline on a diabetic neuropathic pain model. Pharmacological Reports, 75(2), 433-446. [Link]

-

Niwa, T., Yoshizumi, H., Tatematsu, A., Matsuura, S., Yoshida, M., Kawachi, M., Naoi, M., & Nagatsu, T. (1990). Endogenous synthesis of N-methyl-1,2,3,4-tetrahydroisoquinoline, a precursor of N-methylisoquinolinium ion, in the brains of primates with parkinsonism after systemic administration of 1,2,3,4-tetrahydroisoquinoline. Journal of chromatography. Biomedical applications, 533, 145-151. [Link]

-

Li, G., Li, S., & Zhang, Y. (2019). Biosynthesis of plant tetrahydroisoquinoline alkaloids through an imine reductase route. Chemical Science, 10(45), 10579-10584. [Link]

-

Faheem, Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC advances, 11(24), 14713-14743. [Link]

-

Antkiewicz-Michaluk, L., Wąsik, A., & Romańska, I. (2014). 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action: new vistas of therapeutic application. Neurotoxicity research, 25(1), 1-12. [Link]

-

Igarashi, K., Kasuya, F., Fukui, M., & Usuki, S. (2023). Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) in biological samples using liquid chromatography-tandem mass spectrometry. Medical Mass Spectrometry, 7(1), 80-86. [Link]

-

Li, G., Li, S., & Zhang, Y. (2019). Biosynthesis of Plant Tetrahydroisoquinoline Alkaloids through an Imine Reductase Route. Chemical Science, 10(45), 10579-10584. [Link]

-

Rios, R. M., & Arcaya, J. L. (2000). The endogenous amine 1-methyl-1,2,3,4-tetrahydroisoquinoline prevents the inhibition of complex I of the respiratory chain produced by MPP+. Journal of neurochemistry, 75(1), 65-71. [Link]

-

Antkiewicz-Michaluk, L., Wąsik, A., & Romańska, I. (2013). 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application. Neurotoxicity Research, 25(1), 1-12. [Link]

-

Antkiewicz-Michaluk, L., Wąsik, A., & Romańska, I. (2013). 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action. Neurotoxicity Research, 25(1), 1-12. [Link]

-

Wikipedia. (2023). Monoamine oxidase inhibitor. [Link]

-

Gevorgyan, A., Gukasyan, G., Gevorgyan, A., & Stepanyan, H. (2018). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Molecules, 23(11), 2919. [Link]

-

Mayo Clinic. (n.d.). Monoamine oxidase inhibitors (MAOIs). [Link]

-

Medscape. (2023). Monoamine Oxidase Inhibitor (MAOI) Toxicity. [Link]

Sources

- 1. jneuropsychiatry.org [jneuropsychiatry.org]

- 2. Neuroprotective Effect of the Endogenous Amine 1MeTIQ in an Animal Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Presence of tetrahydroisoquinoline and 1-methyl-tetrahydro-isoquinoline in foods: compounds related to Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biosynthesis of a parkinsonism-preventing substance, 1-methyl-1,2,3,4-tetrahydroisoquinoline, is inhibited by parkinsonism-inducing compounds in rat brain mitochondrial fraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 7. 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action: new vistas of therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous Neuroprotectant and MAO inhibitor with antidepressant-like properties in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The endogenous amine 1-methyl-1,2,3,4- tetrahydroisoquinoline prevents the inhibition of complex I of the respiratory chain produced by MPP(+) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdsabstracts.org [mdsabstracts.org]

- 11. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]

- 12. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]

- 13. Stereoselective effect of (R)- and (S)-1-methyl-1,2,3,4-tetrahydroisoquinolines on a mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) in biological samples using liquid chromatography-tandem mass spectrometry [jstage.jst.go.jp]

- 16. jsbms.jp [jsbms.jp]

- 17. Determination method of 1-methyl-1,2,3, 4-tetrahydroisoquinoline, an endogenous parkinsonism-preventing substance, by radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Neuroprotective Effect of the Endogenous Amine 1MeTIQ in an Animal Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Preventative effects of 1-methyl-1,2,3,4-tetrahydroisoquinoline derivatives (N-functional group loading) on MPTP-induced parkinsonism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Neuroprotective Effects and Cellular Pathways of 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) is an endogenous amine present in the mammalian brain that has demonstrated significant neuroprotective properties in a variety of preclinical models of neurodegenerative diseases, particularly Parkinson's disease.[1][2] This technical guide provides a comprehensive overview of the multifaceted mechanisms underlying the neuroprotective actions of 1MeTIQ. Its therapeutic potential stems from a unique combination of activities, including the reversible inhibition of monoamine oxidase (MAO), direct and indirect antioxidant effects, and modulation of glutamatergic neurotransmission.[3][4] This document synthesizes the current understanding of 1MeTIQ's cellular and molecular pathways, presents quantitative data from key studies, details relevant experimental protocols for its investigation, and visualizes the intricate signaling networks involved. While direct evidence is still emerging, we also explore the potential involvement of pivotal cell survival signaling pathways, such as PI3K/Akt and the Nrf2 antioxidant response element, as plausible downstream mediators of 1MeTIQ's protective effects.

Introduction: The Significance of 1MeTIQ in Neuroprotection

Tetrahydroisoquinolines (TIQs) are a class of compounds, some of which are endogenously synthesized in the brain through the condensation of biogenic amines with aldehydes or α-keto acids.[3][5] While some TIQs, such as 1-benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ), have been implicated as potential neurotoxins contributing to the pathology of Parkinson's disease, 1MeTIQ stands out for its clear neuroprotective profile.[1][2] Notably, levels of 1MeTIQ have been found to be reduced in the brains of Parkinson's disease patients, suggesting that a deficit in this endogenous protective molecule could contribute to the neurodegenerative process.[3][5]

The therapeutic promise of 1MeTIQ lies in its multi-target mechanism of action, which allows it to counteract several key pathological processes implicated in neuronal cell death, including oxidative stress, excitotoxicity, and mitochondrial dysfunction.[4][6] This guide will dissect these mechanisms, providing the technical details necessary for researchers to design and interpret studies aimed at further elucidating and harnessing the neuroprotective potential of 1MeTIQ.

Core Neuroprotective Mechanisms of 1MeTIQ

The neuroprotective capacity of 1MeTIQ is not attributed to a single mode of action but rather to a synergistic interplay of several cellular and molecular effects.

Reversible Inhibition of Monoamine Oxidase (MAO)

A cornerstone of 1MeTIQ's neuroprotective action is its function as a reversible inhibitor of both MAO-A and MAO-B.[3][7]

-

Causality of Experimental Choice: MAO enzymes are critical in the catabolism of monoamine neurotransmitters like dopamine. The oxidative deamination of dopamine by MAO is a significant source of hydrogen peroxide (H₂O₂) and subsequent reactive oxygen species (ROS) in dopaminergic neurons.[5] By reversibly inhibiting MAO, 1MeTIQ reduces the generation of these toxic byproducts.

-

Mechanism of Action: 1MeTIQ's inhibition of MAO shifts dopamine metabolism away from the oxidative deamination pathway and towards the catechol-O-methyltransferase (COMT)-dependent O-methylation pathway.[1] This results in a decrease in the formation of 3,4-dihydroxyphenylacetic acid (DOPAC) and an increase in 3-methoxytyramine (3-MT), leading to a reduction in oxidative stress.[1]

Antioxidant and Free Radical Scavenging Properties

Beyond its effects on MAO, 1MeTIQ possesses intrinsic antioxidant properties.[6]

-

Direct Scavenging: It acts as a natural scavenger of free radicals, directly neutralizing harmful ROS.[8] Studies have shown that 1MeTIQ can abolish hydroxyl radical (.OH) generation resulting from dopamine oxidation via the Fenton reaction in abiotic systems.[3][5]

-

Protection Against Oxidative Insults: In cellular models, 1MeTIQ has been shown to protect against the neurotoxic effects of various agents that induce oxidative stress, including 6-hydroxydopamine (6-OHDA), rotenone, and 1-methyl-4-phenylpyridinium (MPP+).[9][10] It also inhibits H₂O₂-induced oxidative stress in primary hippocampal neurons.[11]

Antagonism of Glutamate-Induced Excitotoxicity

Excessive activation of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, leads to excitotoxicity, a major contributor to neuronal death in neurodegenerative diseases.

-

Inhibition of NMDA Receptors: 1MeTIQ has been shown to prevent glutamate-induced cell death and the associated influx of calcium (Ca²⁺) into neurons.[4][8] This protective effect is linked to its ability to act as a low-affinity antagonist at the NMDA receptor, as demonstrated by its inhibition of [³H]MK-801 binding.[4]

-

Modulation of Excitatory Amino Acid Release: In vivo microdialysis experiments have revealed that 1MeTIQ can prevent the kainate-induced release of excitatory amino acids in the rat frontal cortex, further contributing to its anti-excitotoxic effects.[4][8]

Protection of Mitochondrial Function

Mitochondrial dysfunction is a central feature of many neurodegenerative disorders. 1MeTIQ has been shown to exert protective effects on this vital organelle.

-

Preservation of Complex I Activity: 1MeTIQ protects the activity of NADH-ubiquinone oxidoreductase (Complex I of the mitochondrial respiratory chain) and suppresses its inhibition by neurotoxins like MPP+ and rotenone.[8] This is crucial for maintaining cellular energy production and reducing electron leakage that can lead to ROS formation.

Putative Downstream Signaling Pathways: PI3K/Akt and Nrf2

While the direct mechanisms described above are well-supported, the upstream signaling cascades that orchestrate the full spectrum of 1MeTIQ's neuroprotective effects are still under investigation. Based on its known ability to combat oxidative stress and promote cell survival, it is plausible that 1MeTIQ engages key intracellular signaling pathways like PI3K/Akt and Nrf2.

The PI3K/Akt Pathway: A Potential Mediator of Cell Survival

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and apoptosis. Activation of this pathway is a common mechanism for neuroprotection.

-

Hypothesized Role: It is hypothesized that 1MeTIQ, by reducing oxidative stress and cellular damage, may indirectly lead to the activation of the PI3K/Akt pathway. This would, in turn, promote the phosphorylation and inactivation of pro-apoptotic proteins and enhance the expression of survival-promoting factors. While direct evidence linking 1MeTIQ to Akt phosphorylation is currently lacking, this remains a compelling area for future research.

The Nrf2-ARE Pathway: A Potential Hub for Antioxidant Defense

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcriptional regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), driving the expression of a battery of cytoprotective genes, including antioxidant enzymes.

-

Hypothesized Role: Given 1MeTIQ's potent antioxidant properties, it is conceivable that it may activate the Nrf2-ARE pathway, thereby bolstering the cell's endogenous antioxidant defenses. This could occur either through direct interaction with Keap1, the negative regulator of Nrf2, or indirectly by creating a cellular environment that favors Nrf2 activation. Investigating the effect of 1MeTIQ on Nrf2 nuclear translocation and the expression of its target genes would be a logical next step in elucidating its complete mechanism of action.

Quantitative Data Summary

| Parameter | Model/System | Effect of 1MeTIQ | Reference |

| Dopamine Concentration | Rat brain structures (1BnTIQ model) | Completely antagonized 1BnTIQ-induced reduction. | [1] |

| 3-MT Concentration | Rat striatum | Increased by 50-70% when administered alone. | [1] |

| HVA Concentration | Rat striatum | Significantly affected by 1MeTIQ treatment. | [1] |

| Glutamate-induced cell death | Rat granular cell cultures | Prevented cell death and ⁴⁵Ca²⁺ influx. | [4] |

| Caspase-3 activity and LDH release | Mouse embryonic primary cell cultures | Inhibited glutamate-induced increases. | [4] |

| Synaptic Protein Expression (NR1, PSD-95, Synaptophysin) | Primary hippocampal neurons (Aβ₁₋₄₀ model) | Significantly ameliorated the Aβ-induced loss. | [11] |

| ROS Production (H₂O₂-induced) | Primary hippocampal neurons | Significantly inhibited in a concentration-dependent manner. |

Experimental Protocols

Protocol: Assessment of MAO-A and MAO-B Inhibition

-

Objective: To determine the inhibitory potential of 1MeTIQ on MAO-A and MAO-B activity.

-

Methodology:

-

Prepare brain mitochondrial fractions from rodent brain tissue by differential centrifugation.

-

Incubate the mitochondrial preparation with varying concentrations of 1MeTIQ.

-

Initiate the enzymatic reaction by adding specific substrates: ¹⁴C-serotonin for MAO-A and ¹⁴C-phenylethylamine for MAO-B.

-

Incubate at 37°C for a defined period.

-

Stop the reaction by adding acid.

-

Extract the deaminated metabolites into an organic solvent.

-

Quantify the radioactivity of the extracted metabolites using liquid scintillation counting.

-

Calculate the percentage of inhibition relative to a control without 1MeTIQ and determine the IC₅₀ value.

-

Protocol: In Vitro Neuroprotection Assay against Oxidative Stress

-

Objective: To evaluate the protective effect of 1MeTIQ against neurotoxin-induced cell death.

-

Methodology:

-

Culture neuronal cells (e.g., SH-SY5Y or primary neurons) in appropriate multi-well plates.

-

Pre-treat the cells with various concentrations of 1MeTIQ for a specified duration (e.g., 1-2 hours).

-

Induce oxidative stress by adding a neurotoxin such as 6-OHDA, MPP+, or rotenone at a pre-determined toxic concentration.

-

Incubate for 24-48 hours.

-

Assess cell viability using standard assays:

-

MTT Assay: Measures mitochondrial reductase activity.

-

LDH Assay: Measures the release of lactate dehydrogenase from damaged cells into the culture medium.

-

-

Quantify the results and compare the viability of cells treated with the neurotoxin alone versus those pre-treated with 1MeTIQ.

-

Visualization of Cellular Pathways

Caption: Core neuroprotective pathways of 1MeTIQ.

Caption: Hypothesized downstream signaling pathways of 1MeTIQ.

Conclusion and Future Directions

1MeTIQ presents a compelling profile as an endogenous neuroprotective agent with significant therapeutic potential. Its well-established, multi-pronged mechanism of action—encompassing MAO inhibition, free radical scavenging, anti-excitotoxic activity, and mitochondrial protection—positions it as a promising candidate for mitigating the complex pathologies of neurodegenerative diseases.

Future research should focus on unequivocally establishing the role of key survival pathways, such as PI3K/Akt and Nrf2, in mediating the effects of 1MeTIQ. Elucidating these upstream signaling events will provide a more complete understanding of its neuroprotective cascade and may reveal novel targets for drug development. Furthermore, continued investigation in more advanced preclinical models is warranted to translate the promising cellular and animal data into viable clinical strategies for diseases like Parkinson's disease.

References

-

Wąsik, A., Romańska, I., Michaluk, J., & Antkiewicz-Michaluk, L. (2016). Neuroprotective Effect of the Endogenous Amine 1MeTIQ in an Animal Model of Parkinson's Disease. Neurotoxicity Research, 29(3), 351–363. [Link]

-

Antkiewicz-Michaluk, L., Wąsik, A., & Michaluk, J. (2014). 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application. Neurotoxicity Research, 25(1), 1-12. [Link]

-

Antkiewicz-Michaluk, L., Lazarewicz, J. W., Patsenka, A., Kajta, M., Zieminska, E., Salinska, E., Wasik, A., Golembiowska, K., & Vetulani, J. (2006). The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity. Journal of Neurochemistry, 97(3), 845-856. [Link]

-

Antkiewicz-Michaluk, L. (2018). 1metiq, an Endogenous Compound Present in the Mammalian Brain Displays Neuroprotective, Antiaddictive and Antidepressant-Like Activity in Animal Models of theCentral Nervous System Disorders. Neuropsychiatry (London), 8(5), 1546-1556. [Link]

-

Kuszczyk, M. A., Sadowski, M. J., Antkiewicz-Michaluk, L., & Lazarewicz, J. W. (2014). 1MeTIQ provides protection against Aβ-induced reduction of surface expression of synaptic proteins and inhibits H₂O₂-induced oxidative stress in primary hippocampal neurons. Neurotoxicity research, 25(4), 348–357. [Link]

-

Wąsik, A., & Antkiewicz-Michaluk, L. (2016). The impact of 1MeTIQ on the dopaminergic system function in the 6-OHDA model of Parkinson's disease. Pharmacological reports : PR, 68(6), 1205–1213. [Link]

-

Wąsik, A., & Antkiewicz-Michaluk, L. (2017). The mechanism of neuroprotective action of natural compounds. Pharmacological reports : PR, 69(5), 889–894. [Link]

-

Katagiri, N., Chida, S., Abe, K., Nojima, H., Kitabatake, M., Hoshi, K., ... & Tasaki, Y. (2010). Preventative effects of 1, 3-dimethyl-and 1, 3-dimethyl-N-propargyl-1, 2, 3, 4-tetrahydroisoquinoline on MPTP-induced Parkinson's disease-like symptoms in mice. Brain research, 1321, 133-142. [Link]

-

Wąsik, A., Zelek-Molik, A., & Antkiewicz-Michaluk, L. (2021). The Impact of the Combined Administration of 1MeTIQ and MK-801 on Cell Viability, Oxidative Stress Markers, and Glutamate Release in the Rat Hippocampus. Neurotoxicity Research, 39(6), 1747–1761. [Link]

-

Okuda, K., Kotake, Y., & Ohta, S. (2003). Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds. Bioorganic & medicinal chemistry letters, 13(17), 2853–2855. [Link]

-

Wąsik, A., Polak, D., Romańska, I., Michaluk, J., & Antkiewicz-Michaluk, L. (2016). The impact of 1MeTIQ on the dopaminergic system function in the 6-OHDA model of Parkinson's disease. Pharmacological reports : PR, 68(6), 1205–1213. [Link]

-

Kotake, Y., Tasaki, Y., Makino, Y., Hirobe, M., & Ohta, S. (2005). Neuroprotective effect of 1-methyl-1,2,3,4-tetrahydroisoquinoline on cultured rat mesencephalic neurons in the presence or absence of various neurotoxins. Brain research, 1033(1), 112–118. [Link]

-

Wąsik, A., Romańska, I., Zelek-Molik, A., & Antkiewicz-Michaluk, L. (2018). Multiple Administration of Endogenous Amines TIQ and 1MeTIQ Protects Against a 6-OHDA-Induced Essential Fall of Dopamine Release in the Rat Striatum: In Vivo Microdialysis Study. Neurotoxicity research, 33(3), 523–531. [Link]

-

Antkiewicz-Michaluk, L., Wąsik, A., Romańska, I., & Michaluk, J. (2013). 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an Endogenous Neuroprotectant and MAO Inhibitor with Antidepressant-Like Properties in the Rat. Pharmacology, 92(3-4), 163–170. [Link]

-

Wąsik, A., Zelek-Molik, A., & Antkiewicz-Michaluk, L. (2021). The Impact of the Combined Administration of 1MeTIQ and MK-801 on Cell Viability, Oxidative Stress Markers, and Glutamate Release in the Rat Hippocampus. Neurotoxicity research, 39(6), 1747–1761. [Link]

-

Consensus. (n.d.). Signaling pathways involved in phytochemical neuroprotection. [Link]

-

Beard, R. S., Jr. (2015). Selective Activation of the PI3K/Akt Pathway With the Insulin Mimetic Demethylasterriquinone B1 Reverses Neuroinflammatory-Mediated Blood-Brain Barrier Dysfunction in Mice. ResearchGate. [Link]

-

Kuszczyk, M. A., Sadowski, M. J., Antkiewicz-Michaluk, L., & Lazarewicz, J. W. (2014). 1MeTIQ Provides Protection Against Aβ-Induced Reduction of Surface Expression of Synaptic Proteins and Inhibits H2O2-Induced Oxidative Stress in Primary Hippocampal Neurons. Neurotoxicity Research, 25(4), 348-357. [Link]

-

ResearchGate. (n.d.). Intracellular signaling pathways involved in neuroprotection and modulated by polyphenols. [Link]

-

Zhang, T., Zhang, Y., Li, Y., Wang, J., & Li, H. (2020). The PI3K-AKT-mTOR pathway activates recovery from general anesthesia. Drug design, development and therapy, 14, 219–230. [Link]

-

Hou, Y., O'Keefe, J. A., & Gherardi, E. (2009). Activation of the Phosphoinositide 3-Kinase-Akt-Mammalian Target of Rapamycin Signaling Pathway Is Required for Metabotropic Glutamate Receptor-Dependent Long-Term Depression. Journal of Neuroscience, 29(20), 6466–6477. [Link]

-

Papadia, S., Stevenson, P., Hardingham, G. E., & Bading, H. (2005). The PI3K-Akt pathway is necessary and sufficient for neuroprotection afforded by ongoing synaptic activity. ResearchGate. [Link]

-

Zhang, M., An, C., Gao, Y., Leak, R. K., Chen, J., & Zhang, F. (2011). Nrf2 is a key transcriptional switch for mitigating mitochondrial complex I inhibition in astrocytes. Journal of Biological Chemistry, 286(51), 44009-44018. [Link]

-

Zhang, D. D. (2006). Molecular Mechanisms of Nrf2-Mediated Antioxidant Response. Molecular and cellular biology, 26(23), 8617–8623. [Link]

-

Calkins, M. J., Johnson, D. A., Townsend, J. A., Vargas, M. R., Dowell, J. A., Williamson, T. P., & Johnson, J. A. (2009). Induction of the Nrf2-driven Antioxidant Response Confers Neuroprotection during Mitochondrial Stress in Vivo. Journal of Biological Chemistry, 284(39), 26565–26573. [Link]

-

Frontiers. (2021). PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer's Disease and Parkinson's Disease. Frontiers in Pharmacology. [Link]

Sources

- 1. Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activation of the Keap1/Nrf2 pathway for neuroprotection by electrophillic phase II inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuroprotective Effect of the Endogenous Amine 1MeTIQ in an Animal Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer’s Disease and Parkinson’s Disease [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. 1-Methyl-1,2,3,4-tetrahydroisoquinoline | C10H13N | CID 92214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Preventative effects of 1-methyl-1,2,3,4-tetrahydroisoquinoline derivatives (N-functional group loading) on MPTP-induced parkinsonism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of 1-methyl-1, 2, 3, 4-tetrahydroisoquinoline on a diabetic neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. 1MeTIQ provides protection against Aβ-induced reduction of surface expression of synaptic proteins and inhibits H2O2-induced oxidative stress in primary hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Structure and Stereoisomers of 1-Methyl-1,2,3,4-tetrahydroisoquinoline

Introduction: The Significance of 1-Methyl-1,2,3,4-tetrahydroisoquinoline

1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) is a fascinating heterocyclic compound with a significant presence in the fields of neuropharmacology and medicinal chemistry. As a derivative of tetrahydroisoquinoline, it belongs to a class of compounds that are structurally related to many alkaloids and neurotransmitters. This guide provides a comprehensive overview of the chemical structure, stereoisomerism, synthesis, and distinct biological activities of the enantiomers of 1MeTIQ, tailored for researchers, scientists, and professionals in drug development. The presence of a chiral center at the C1 position imbues this molecule with stereoisomeric forms that exhibit markedly different pharmacological profiles, making a thorough understanding of its chemistry essential for targeted therapeutic applications. Notably, 1MeTIQ has been investigated for its neuroprotective properties, offering potential avenues for the treatment of neurodegenerative diseases.

I. Core Chemical Structure and Stereoisomerism

1-Methyl-1,2,3,4-tetrahydroisoquinoline possesses the chemical formula C₁₀H₁₃N and a molecular weight of approximately 147.22 g/mol [1]. The core structure consists of a benzene ring fused to a dihydropyridine ring, with a methyl group substitution at the 1-position.

Chirality and Enantiomers

The key structural feature of 1MeTIQ is the presence of a stereocenter at the carbon atom in the 1-position, which is bonded to four different groups: the nitrogen atom of the heterocyclic ring, a hydrogen atom, the methyl group, and the carbon atom at the 9-position of the isoquinoline ring system. This chirality gives rise to two non-superimposable mirror images, known as enantiomers: (R)-1-methyl-1,2,3,4-tetrahydroisoquinoline and (S)-1-methyl-1,2,3,4-tetrahydroisoquinoline.

Caption: Enantiomers of 1-Methyl-1,2,3,4-tetrahydroisoquinoline.

These enantiomers have identical physical properties such as melting point, boiling point, and solubility in achiral solvents. However, they differ in their interaction with plane-polarized light, rotating it in opposite directions. This property is known as optical activity. More importantly, their interactions with other chiral molecules, such as biological receptors and enzymes, can be significantly different, leading to distinct pharmacological effects.

II. Synthesis of 1-Methyl-1,2,3,4-tetrahydroisoquinoline

The synthesis of 1MeTIQ is most commonly achieved through the Pictet-Spengler reaction[2][3][4]. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to form the tetrahydroisoquinoline ring system[3][5].

A. Racemic Synthesis via the Pictet-Spengler Reaction

The synthesis of racemic 1MeTIQ starts with the reaction of 2-phenylethylamine with acetaldehyde in the presence of an acid catalyst.

Caption: Workflow for the Pictet-Spengler Synthesis.

Experimental Protocol: Synthesis of Racemic 1-Methyl-1,2,3,4-tetrahydroisoquinoline

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-phenylethylamine in a suitable solvent, such as toluene or ethanol.

-

Addition of Acetaldehyde: Slowly add acetaldehyde to the solution. An excess of acetaldehyde is often used to drive the reaction to completion.

-

Acid Catalysis: Acidify the reaction mixture by adding a strong acid, such as concentrated hydrochloric acid or sulfuric acid, dropwise while stirring. The acid catalyzes both the formation of the iminium ion and the subsequent cyclization.

-

Reaction Conditions: Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a base, such as sodium hydroxide solution, until the pH is basic.

-

Extraction: Extract the aqueous layer with an organic solvent like diethyl ether or dichloromethane. Combine the organic extracts.

-

Purification: Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography or distillation to yield racemic 1-methyl-1,2,3,4-tetrahydroisoquinoline.

B. Chiral Resolution of Racemic 1-Methyl-1,2,3,4-tetrahydroisoquinoline

To obtain the individual enantiomers, the racemic mixture must be resolved. A common and effective method is through the formation of diastereomeric salts with a chiral resolving agent, such as tartaric acid[6]. The resulting diastereomeric salts have different solubilities, allowing for their separation by fractional crystallization[7][8].

Caption: Workflow for Chiral Resolution.

Experimental Protocol: Chiral Resolution with (+)-Tartaric Acid

-

Salt Formation: Dissolve the racemic 1-methyl-1,2,3,4-tetrahydroisoquinoline in a suitable solvent, such as methanol or ethanol. In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in the same solvent, warming gently if necessary.

-

Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.

-

Isolation of the First Diastereomer: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent. This solid is the enriched, less soluble diastereomeric salt (e.g., the (S)-1MeTIQ-(+)-tartrate). The mother liquor contains the more soluble diastereomeric salt (e.g., the (R)-1MeTIQ-(+)-tartrate).

-

Recrystallization: To achieve high enantiomeric purity, the isolated diastereomeric salt may need to be recrystallized one or more times from a suitable solvent.

-

Liberation of the Free Amine: Dissolve the purified diastereomeric salt in water and add a strong base (e.g., 10% NaOH solution) until the solution is strongly alkaline. This will deprotonate the amine, liberating the free base.

-

Extraction and Purification: Extract the free amine with an organic solvent (e.g., diethyl ether). Dry the organic extract, remove the solvent under reduced pressure, and purify the resulting enantiomerically enriched 1MeTIQ, if necessary.

-

Isolation of the Second Enantiomer: The other enantiomer can be recovered from the mother liquor from the initial crystallization by evaporation of the solvent, followed by basification and extraction as described above.

III. Physicochemical and Spectroscopic Properties of Stereoisomers

While the enantiomers of 1MeTIQ share many physical properties, they are distinguished by their optical activity. Spectroscopic techniques such as NMR are crucial for structural confirmation.

| Property | (R)-1-Methyl-1,2,3,4-tetrahydroisoquinoline | (S)-1-Methyl-1,2,3,4-tetrahydroisoquinoline | Racemic 1-Methyl-1,2,3,4-tetrahydroisoquinoline |

| Molecular Formula | C₁₀H₁₃N | C₁₀H₁₃N | C₁₀H₁₃N |

| Molecular Weight | 147.22 g/mol | 147.22 g/mol | 147.22 g/mol |

| Appearance | Colorless to light yellow oil | Colorless to light yellow oil | Colorless to light yellow oil |

| Optical Rotation | Dextrorotatory (+) | Levorotatory (-) | Inactive (0°) |

Note: Specific rotation values can vary with solvent and temperature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of the (R) and (S) enantiomers are identical in an achiral solvent. However, in the presence of a chiral solvating agent, separate signals for the enantiomers may be observed. The following are typical chemical shifts for the racemic mixture in CDCl₃:

-

¹H NMR (CDCl₃): δ 7.10-7.25 (m, 4H, Ar-H), 4.10 (q, J=6.5 Hz, 1H, C1-H), 2.70-3.20 (m, 2H, C3-H₂), 2.50-2.65 (m, 2H, C4-H₂), 1.95 (s, 1H, N-H), 1.45 (d, J=6.5 Hz, 3H, CH₃).

-

¹³C NMR (CDCl₃): δ 143.5, 134.5, 129.2, 126.1, 125.9, 125.8 (Ar-C), 51.5 (C1), 41.8 (C3), 29.3 (C4), 22.8 (CH₃).

IV. Stereoselective Pharmacological Activity

The enantiomers of 1-methyl-1,2,3,4-tetrahydroisoquinoline exhibit distinct pharmacological profiles, particularly in their interactions with the dopaminergic system. This stereoselectivity is a critical consideration in drug development.

-

(R)-1-Methyl-1,2,3,4-tetrahydroisoquinoline: This enantiomer has been shown to increase the levels of the dopamine metabolite HVA and the overall rate of dopamine metabolism.

-

(S)-1-Methyl-1,2,3,4-tetrahydroisoquinoline: In contrast, the (S)-enantiomer tends to decrease the levels of dopamine metabolites DOPAC and HVA, thereby reducing the rate of dopamine metabolism. It also demonstrates a more potent inhibition of monoamine oxidase (MAO) compared to the (R)-enantiomer.

Despite these differences in dopamine metabolism, both enantiomers have been found to offer neuroprotection against toxins like rotenone, suggesting that both may have therapeutic potential in conditions such as Parkinson's disease. Both stereoisomers have been observed to antagonize the suppression of dopamine release induced by rotenone, with the (R)-enantiomer showing a slightly stronger effect in some studies.

V. Conclusion and Future Perspectives

1-Methyl-1,2,3,4-tetrahydroisoquinoline is a molecule of significant interest due to its chiral nature and the distinct biological activities of its stereoisomers. The Pictet-Spengler reaction remains a cornerstone for its synthesis, while chiral resolution techniques are essential for isolating the pharmacologically relevant enantiomers. The differential effects of the (R) and (S) forms on dopamine metabolism highlight the importance of stereochemistry in drug design and action. Future research will likely focus on the development of more efficient enantioselective syntheses and a deeper exploration of the therapeutic potential of each enantiomer in neurodegenerative disorders. This guide provides a solid foundation for researchers and drug development professionals to understand and further investigate this promising compound.

References

-

Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190. [Link]

-

Kaur, H., & Singh, G. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(21), 12675-12704. [Link]

-

Wang, Z. (2010). Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons. [Link]

-

Venkov, A. P., & Statkova-Abeghe, S. M. (2009). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Molecules, 14(11), 4436-4446. [Link]

-

Science Learning Center. (n.d.). Resolution of a Racemic Mixture. University of Colorado Boulder. [Link]

-

Trapencieris, P., Cernova, J., & Belyakov, S. (2012). Synthesis of racemic 1,2,3,4-tetrahydroisoquinolines and their resolution. Chemistry of Heterocyclic Compounds, 48(3), 446-454. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 92214, 1-Methyl-1,2,3,4-tetrahydroisoquinoline. [Link]

-

Master Organic Chemistry. (2017, February 7). Optical Rotation, Optical Activity, and Specific Rotation. [Link]

-

Zhang, Y., & Fan, C. A. (2010). CONVENIENT SYNTHESIS OF OPTICALLY PURE 8-METHOXY-2-METHYL-1,2,3,4-TETRAHYDROQUINOLINE AND 2-METHYL-1,2,3,4-TETRAHYDROQUINOLINE. HETEROCYCLES, 82(1), 639-646. [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]

- European Patent Office. (n.d.). EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast.

-

Narayanaswami, S., Tennant, S., & Uff, B. C. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155. [Link]

-

Chemistry LibreTexts. (2023, January 28). 5.3: Optical Activity. [Link]

-

National Institute of Standards and Technology. (n.d.). N-Methyl-1,2,3,4-tetrahydroisoquinoline. NIST Chemistry WebBook. [Link]

Sources

- 1. 1-Methyl-1,2,3,4-tetrahydroisoquinoline | C10H13N | CID 92214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. organicreactions.org [organicreactions.org]

- 3. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 4. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]

- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 8. rsc.org [rsc.org]

An In-Depth Technical Guide to the Solubility and Stability of 1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride